molecular formula C18H20N4O3 B5574547 2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine

2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine

Cat. No.: B5574547
M. Wt: 340.4 g/mol
InChI Key: KCOADVYACRWCQX-UHFFFAOYSA-N
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Description

2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.15354051 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Estrogen Receptor Binding Affinity

    A study by Parveen et al. (2017) focused on the synthesis of compounds with structures similar to 2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine. These compounds showed significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells (Parveen et al., 2017).

  • Synthesis and Antimicrobial Activity

    Bakhite et al. (2004) synthesized pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives and evaluated their antimicrobial activities. This research provides insights into the antimicrobial potential of compounds structurally related to this compound (Bakhite et al., 2004).

Pharmaceutical Applications

  • Synthesis and Pharmacological Properties

    A study by Mattioda et al. (1975) on 4-piperazino-5-methylthiopyrimidines, related to the compound of interest, showed properties including antiemetic, tranquilizing, and analgesic effects (Mattioda et al., 1975).

  • Novel Method for Synthesis

    Osyanin et al. (2014) described a novel method for the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting the importance of innovative synthesis methods in pharmaceutical chemistry (Osyanin et al., 2014).

Other Applications

  • Antioxidant and Antitumor Activities

    El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of some prepared nitrogen heterocycles, showing the potential of such compounds in medicinal chemistry (El-Moneim et al., 2011).

  • Synthesis and Characterization for Polypropylene Copolymers

    Desai et al. (2004) synthesized antioxidants with similar structures for use in polypropylene copolymers, indicating the application of these compounds in materials science (Desai et al., 2004).

Properties

IUPAC Name

1-[4-[3-(4-methylpyrimidin-2-yl)oxybenzoyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13-6-7-19-18(20-13)25-16-5-3-4-15(12-16)17(24)22-10-8-21(9-11-22)14(2)23/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOADVYACRWCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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